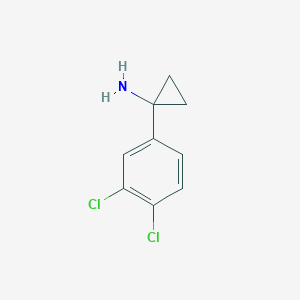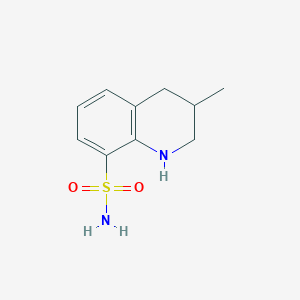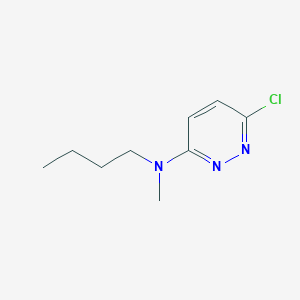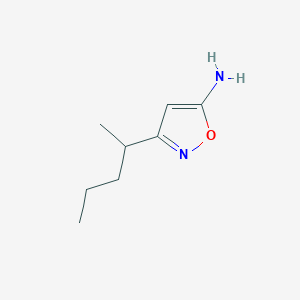
1-(3,4-Dichlorophenyl)cyclopropan-1-amine
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)cyclopropan-1-amine is a chemical compound with the molecular weight of 238.54 . It appears as a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride . The InChI code is 1S/C9H9Cl2N.ClH/c10-7-2-1-6(5-8(7)11)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is room temperature . The shipping temperature is normal .Applications De Recherche Scientifique
Cyclopropane Derivatives and Organochlorine Compounds
Cyclopropane Applications : Cyclopropane and its derivatives are of significant interest due to their presence in biologically active compounds and potential in drug development. Studies on cyclopropane compounds, such as 1-methylcyclopropene, show applications in inhibiting ethylene action in plants, thereby preventing ethylene effects across a range of fruits, vegetables, and floriculture crops. This inhibition is crucial for extending the shelf life and maintaining the quality of agricultural products (Blankenship & Dole, 2003).
Organochlorine Compounds : The environmental impact of organochlorine compounds, such as chlorophenols (which include 2-chlorophenol and 2,4-dichlorophenol), has been extensively reviewed. These compounds exhibit moderate toxicity to both mammalian and aquatic life, with their persistence and bioaccumulation potential varying based on environmental conditions. Such studies underscore the significance of understanding the ecological consequences of synthetic compounds and highlight the need for sustainable chemical practices (Krijgsheld & Gen, 1986).
Safety and Hazards
The safety information signal word for this compound is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIUBNRQCNYBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)cyclopropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1461417.png)
![(2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine](/img/structure/B1461419.png)

amine](/img/structure/B1461422.png)


![N-methyl-1-(6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1461426.png)


![(3-Methylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1461432.png)

![2-[(3-Methylcyclohexyl)oxy]-1-(piperazin-1-yl)ethan-1-one](/img/structure/B1461434.png)
![Ethyl 2-[(propan-2-yl)amino]benzoate](/img/structure/B1461437.png)
